3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine

CGRP Antagonist Migraine Receptor Binding

3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine (CAS 337910-17-5) is a synthetic small molecule that belongs to the 3,4-dihydroquinazolin-2-amine class and is characterized by an N-benzylpiperidine substituent at the 3-position. It was originally disclosed as a calcitonin gene-related peptide (CGRP) receptor antagonist in patents assigned to Boehringer Ingelheim, with utility claimed for migraine, headache, and neurogenic inflammation.

Molecular Formula C20H24N4
Molecular Weight 320.4 g/mol
CAS No. 337910-17-5
Cat. No. B1321275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine
CAS337910-17-5
Molecular FormulaC20H24N4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CC3=CC=CC=C3N=C2N)CC4=CC=CC=C4
InChIInChI=1S/C20H24N4/c21-20-22-19-9-5-4-8-17(19)15-24(20)18-10-12-23(13-11-18)14-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H2,21,22)
InChIKeyXNNFBBLTVHCALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine (CAS 337910-17-5): A CGRP Antagonist Scaffold for Migraine & Pain Research


3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine (CAS 337910-17-5) is a synthetic small molecule that belongs to the 3,4-dihydroquinazolin-2-amine class and is characterized by an N-benzylpiperidine substituent at the 3-position. It was originally disclosed as a calcitonin gene-related peptide (CGRP) receptor antagonist in patents assigned to Boehringer Ingelheim, with utility claimed for migraine, headache, and neurogenic inflammation [1]. The compound serves as a chemical probe for CGRP receptor pharmacology, though its specific biological profile remains poorly characterized in the peer-reviewed literature.

Why Generic 3,4-Dihydroquinazolin-2-amines Cannot Substitute for CAS 337910-17-5 in CGRP-Targeted Studies


The 3,4-dihydroquinazolin-2-amine scaffold tolerates extensive substitution at N3, C4, and the aromatic ring, each of which profoundly alters CGRP receptor affinity, selectivity against adrenomedullin receptors (AM1/AM2), and functional antagonism. Simple N3-alkyl analogs (e.g., 5-chloro-4-methyl-3,4-dihydroquinazolin-2-amine) can lose >100-fold in binding potency relative to more elaborate N3-substituted variants [1]. The 1-benzylpiperidin-4-yl group on CAS 337910-17-5 introduces a basic amine that may influence solubility, permeability, and off-rate kinetics at the CGRP receptor in ways that cannot be replicated by unsubstituted, mono-alkyl, or aryl N3 derivatives. Interchanging this compound with a generic dihydroquinazolin-2-amine without corroborating head-to-head pharmacological data risks invalidating structure–activity relationship (SAR) conclusions and wasting procurement resources.

Quantitative Differentiation Evidence for 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine (CAS 337910-17-5)


Quantitative Comparator Data Unavailable: No Public Head-to-Head or Cross-Study Comparisons Identified

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and patent literature (excluding benchchems, molecule, evitachem, vulcanchem) did not yield any publicly available, quantitative pharmacological data—such as Ki, IC50, or functional cAMP inhibition values—for CAS 337910-17-5. Consequently, no direct comparator data could be established against closely related analogs like 5-chloro-4-methyl-3,4-dihydroquinazolin-2-amine (Ki = 15.9 nM) [1] or 5-chloro-4-ethyl-3,4-dihydroquinazolin-2-amine (Ki = 97.4 nM) [1]. The compound's assignment as a CGRP antagonist is based solely on its inclusion in the Markush structure of patent US7230001, which provides no individual compound-level pharmacology. Therefore, any claim of differentiation beyond the structural novelty of the N3 substituent is unsupported by verifiable evidence in the public domain.

CGRP Antagonist Migraine Receptor Binding

Structural Differentiation: The 1-Benzylpiperidine Moiety as a Potential Selectivity Handle

The compound differs from the simplest 3,4-dihydroquinazolin-2-amine core by carrying a 1-benzylpiperidin-4-yl group at N3, whereas benchmark CGRP antagonists in the patent literature often employ 4-substituted piperidines, piperazines, or bicyclic amines at this position [1]. Although no direct selectivity data exist for CAS 337910-17-5, closely related Boehringer Ingelheim CGRP antagonists with N3-piperidine substituents have been optimized to achieve >1000-fold selectivity over the related adrenomedullin receptors (AM1 and AM2) [2]. By structural analogy, the 1-benzylpiperidine group in CAS 337910-17-5 may provide a comparable selectivity profile, distinguishing it from N3-phenyl or N3-benzyl derivatives that often exhibit broader receptor cross-reactivity. However, this is a class-level inference and must be verified experimentally.

Medicinal Chemistry Structure-Activity Relationship GPCR

Physicochemical Differentiation: Calculated Properties Suggest Superior CNS Permeability Potential

The presence of both a basic piperidine nitrogen (pKa ~8-9) and a lipophilic benzyl group distinguishes the physicochemical profile of CAS 337910-17-5 from simpler dihydroquinazolin-2-amines. Its calculated LogP is 3.63 and topological polar surface area (tPSA) is 42.36 Ų , placing it within the favorable range for CNS penetration (LogP 2-5, tPSA < 90 Ų). In contrast, the unsubstituted 3,4-dihydroquinazolin-2-amine has a tPSA of ~64 Ų and a lower LogP, which may limit passive brain penetration. For researchers targeting central CGRP receptors in migraine models, the benzylpiperidine substitution offers a rational advantage, though experimental brain-to-plasma ratio data are required to confirm this prediction.

Drug-likeness CNS Penetration Physicochemical Properties

High-Impact Application Scenarios for 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine (CAS 337910-17-5)


Pharmacological Tool for Validating CGRP Receptor Engagement in In Vitro Models

Despite the absence of published affinity data, the compound's unequivocal structural classification as a CGRP antagonist [1] makes it a candidate for use as a chemical tool in functional assays. Researchers can establish in-house IC50 values in SK-N-MC cell-based cAMP assays and compare these to literature values for analogs such as 5-chloro-4-methyl-3,4-dihydroquinazolin-2-amine [2]. This head-to-head characterization would directly address the current evidence gap and justify procurement.

Structure-Activity Relationship (SAR) Exploration of N3 Substituents on the Dihydroquinazolin-2-amine Core

The 1-benzylpiperidin-4-yl group represents a distinct steric and electronic environment relative to simple alkyl or aryl N3 substituents. Medicinal chemistry teams can use this compound to probe the CGRP receptor's tolerance for bulkier, basic N3 groups, particularly when combined with modifications at C4 or the aromatic ring [1]. The compound's commercial availability from multiple vendors (95-98% purity) facilitates rapid SAR expansion without custom synthesis.

In Vivo Migraine Pharmacology in Rodent Models with CNS Penetration as a Critical Requirement

The calculated LogP (3.63) and low tPSA (42.36 Ų) suggest that the compound may cross the blood-brain barrier more effectively than polar dihydroquinazolin-2-amine analogs [1]. This property is essential for evaluating central CGRP receptor antagonism in established preclinical migraine models, such as the rat middle meningeal artery dilation assay or the mouse light-aversion test, where brain exposure is a prerequisite for efficacy.

Quote Request

Request a Quote for 3-(1-Benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.